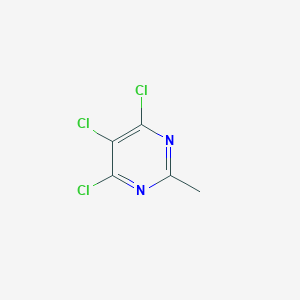

4,5,6-Trichloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4,5,6-trichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXZCYRURHJFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170411 | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-28-5 | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine (CAS number 1780-28-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data for 4,5,6-Trichloro-2-methylpyrimidine is limited. This guide provides a comprehensive overview of the available information and presents representative data and protocols from closely related compounds to offer insights into its properties and potential applications.

Core Compound Identification and Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and many pharmaceuticals.[1] The presence of multiple chlorine atoms and a methyl group on the pyrimidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value | Source |

| CAS Number | 1780-28-5 | [2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [2] |

| Molecular Weight | 197.45 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [2] |

| InChIKey | MLXZCYRURHJFLL-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Related Chloropyrimidine

The following protocol describes the synthesis of 4,6-dichloro-2-methylpyrimidine and can be considered a representative method for the chlorination of a dihydroxypyrimidine.[3]

Reaction Scheme:

Caption: A representative chlorination reaction for the synthesis of a dichloromethylpyrimidine.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dihydroxy-2-methylpyrimidine and an excess of phosphorus oxychloride is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4,6-dichloro-2-methylpyrimidine.

Spectral Data

Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed scientific literature. For researchers planning to synthesize or work with this compound, the following table provides the expected spectral characteristics of a closely related compound, 4,5,6-Trichloropyrimidine-2-carboxamide, to serve as a reference.

Table 2: Spectral Data for the Related Compound 4,5,6-Trichloropyrimidine-2-carboxamide [3]

| Spectroscopy | Peak Assignments |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.53 (br s, 1H, NH₂), 6.33 (br s, 1H, NH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.3 (Cq), 160.8 (Cq), 153.5 (Cq), 131.4 (Cq) |

| FTIR (cm⁻¹) | 3402, 3291, 3219, 3167 (N-H), 1686 (C=O) |

| Mass Spec (MALDI-TOF) | m/z 229 (M⁺ + 4), 226 (M⁺ - H + 2), 224 (M⁺ - H) |

Biological Activity and Drug Development Potential

While there is no specific biological activity data reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[1] Polychlorinated pyrimidines are particularly valuable as intermediates in the synthesis of kinase inhibitors. The chlorine atoms at positions 4, 5, and 6 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and selectivity.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine ring of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors. The chlorine atoms on this compound can be sequentially displaced by different nucleophiles to build a library of compounds for screening against various kinases.

Caption: A generalized workflow for the use of this compound in kinase inhibitor discovery.

Potential Therapeutic Areas

Given the prevalence of pyrimidine-based drugs, derivatives of this compound could potentially be explored for a variety of therapeutic applications, including:

-

Oncology: As inhibitors of various kinases involved in cancer progression.

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-

Infectious Diseases: As antimicrobial or antiviral agents.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Table 3: GHS Hazard Information [2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash immediately with plenty of water.

Conclusion

This compound (CAS 1780-28-5) is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its polychlorinated pyrimidine structure makes it an attractive scaffold for the synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. While specific experimental data on its synthesis, spectral properties, and biological activity are not extensively reported in the public domain, this guide provides a foundational understanding based on its chemical structure and data from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential as a building block for novel therapeutics.

References

An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6-Trichloro-2-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a halogenated pyrimidine derivative. The presence of three chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile building block in organic synthesis. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1780-28-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |

| Molecular Weight | 197.45 g/mol | [1] |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | [1] |

| InChI Key | MLXZCYRURHJFLL-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of 4,6-dichloro-2-methylpyrimidine: [3]

-

Preparation of 4,6-dihydroxy-2-methylpyrimidine: Under an ice bath condition, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are added to methanol. The ice bath is then removed, and the mixture is heated to 18-25 °C and allowed to react for 3-5 hours. The methanol is removed by distillation under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2. The solution is stirred at 0 °C for 3-5 hours to induce crystallization. The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.[3]

-

Chlorination to 4,6-dichloro-2-methylpyrimidine: N,N-diethylaniline and dichloroethane are added to the obtained 4,6-dihydroxy-2-methylpyrimidine. The mixture is heated to reflux. A solution of triphosgene in dichloroethane is then slowly added, and the reflux is continued for 6-8 hours. The reaction solution is then washed, dried, filtered, and concentrated. The crude product is recrystallized and decolorized to obtain the solid 4,6-dichloro-2-methylpyrimidine.[3]

Further chlorination at the 5-position would yield the target compound, this compound.

Applications in Drug Development and Research

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including nucleic acids. Halogenated pyrimidines, such as this compound, serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[4] The chlorine atoms at the 4, 5, and 6 positions act as leaving groups, allowing for nucleophilic substitution reactions to introduce various functional groups and build more complex molecules. These derivatives are explored for their potential as antiviral and anticancer agents.

The following diagram illustrates a generalized synthetic pathway where this compound acts as a key building block for the synthesis of more complex, potentially bioactive molecules.

References

In-Depth Technical Guide to the Structure Elucidation of 4,5,6-Trichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1. Introduction

4,5,6-trichloro-2-methylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of multiple chlorine atoms and a methyl group on the pyrimidine ring suggests that this compound could serve as a versatile building block in medicinal chemistry and materials science. The chlorine atoms can be selectively substituted by various nucleophiles, allowing for the synthesis of a diverse range of derivatives. A thorough understanding of its structure is the first critical step in exploring its potential applications.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1780-28-5 | [1] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [1] |

| InChI Key | MLXZCYRURHJFLL-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway

References

Spectroscopic Profile of 4,5,6-Trichloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,5,6-trichloro-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C2 |

| ~ 155 - 160 | C4/C6 |

| ~ 130 - 135 | C5 |

| ~ 20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 3000 | Medium | C-H stretch (methyl) |

| ~ 1550 - 1600 | Strong | C=N stretch (ring) |

| ~ 1400 - 1450 | Medium | C=C stretch (ring) |

| ~ 1000 - 1200 | Strong | C-Cl stretch |

| ~ 700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 196/198/200 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 161/163/165 | Medium | [M-Cl]⁺ |

| 126/128 | Medium | [M-2Cl]⁺ |

| 91 | Low | [M-3Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by vortexing or brief sonication.

-

If any particulate matter is visible, filter the solution through a pipette with a small cotton plug directly into a clean NMR tube.

-

Cap the NMR tube securely and label it appropriately.

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-200 ppm.

IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: Direct infusion or via GC separation. If using GC, a suitable temperature program would be required to ensure elution of the compound.

Visualizations

The following diagrams illustrate the workflow for spectral analysis.

Caption: Workflow for the spectral analysis of a chemical compound.

Caption: Predicted fragmentation pathway in Mass Spectrometry.

synthesis of 4,5,6-Trichloro-2-methylpyrimidine from barbituric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 4,5,6-trichloro-2-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. While a direct conversion from barbituric acid is not practical, this guide outlines a robust multi-step synthesis commencing from precursors that can be derived from fundamental building blocks. The synthesis proceeds through the formation of a 2-methylpyrimidine core, followed by sequential chlorination at the 4, 6, and 5 positions of the pyrimidine ring.

This document provides detailed experimental protocols for each key transformation, quantitative data in tabular format for easy reference, and logical workflow diagrams generated using Graphviz to visually represent the synthetic strategy.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-step process. The initial step involves the construction of the 2-methylpyrimidine ring system to form 2-methyl-4,6-dihydroxypyrimidine. This is followed by the chlorination of the hydroxyl groups at positions 4 and 6. The final step is the chlorination of the 5-position to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This procedure details the cyclization reaction to form the core pyrimidine structure.[1][2][3]

Materials:

-

Acetamidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under an inert atmosphere to generate sodium ethoxide in situ.

-

To the sodium ethoxide solution, add acetamidine hydrochloride and diethyl malonate.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to collect the precipitate.

-

Wash the filter cake with ethanol and then dissolve it in water.

-

Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

-

A white precipitate of 2-methyl-4,6-dihydroxypyrimidine will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol describes the conversion of the dihydroxy-pyrimidine to the dichloro-derivative using phosphorus oxychloride.[1]

Materials:

-

2-Methyl-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, place 2-methyl-4,6-dihydroxypyrimidine.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

The product, 4,6-dichloro-2-methylpyrimidine, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This section outlines the final chlorination at the 5-position of the pyrimidine ring. A common reagent for this transformation on similar substrates is sulfuryl chloride.[4]

Materials:

-

4,6-Dichloro-2-methylpyrimidine

-

Sulfuryl chloride (SO₂Cl₂)

-

An inert solvent (e.g., chloroform or dichloromethane)

-

A radical initiator (optional, e.g., AIBN or UV light)

Procedure:

-

In a reaction vessel suitable for chlorination reactions (equipped with a reflux condenser and a gas outlet to a scrubber), dissolve 4,6-dichloro-2-methylpyrimidine in an inert solvent.

-

Add sulfuryl chloride to the solution. The reaction may be initiated by heating or by the addition of a radical initiator.

-

Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and carefully quench any excess sulfuryl chloride by slowly adding it to a stirred solution of sodium bicarbonate or water.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the this compound by recrystallization or vacuum distillation.

Data Presentation

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |

| 1 | Acetamidine HCl | 1.0 | Diethyl malonate | 1.0-1.2 | Sodium Ethoxide | Ethanol | Reflux | 3-4 | 2-Methyl-4,6-dihydroxypyrimidine | 85-95 |

| 2 | 2-Methyl-4,6-dihydroxypyrimidine | 1.0 | - | - | POCl₃ | Neat | Reflux | 3-4 | 4,6-Dichloro-2-methylpyrimidine | ~90 |

| 3 | 4,6-Dichloro-2-methylpyrimidine | 1.0 | - | - | SO₂Cl₂ | Chloroform | Reflux | 2-6 | This compound | Not specified |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

Navigating the Reactive Landscape of 4,5,6-Trichloro-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions on 4,5,6-trichloro-2-methylpyrimidine. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its polysubstituted derivatives is paramount for the rational design of novel therapeutic agents. This document delves into the regioselectivity of substitution reactions, provides detailed experimental protocols for key transformations, and utilizes diagrams to illustrate reaction pathways and logical relationships.

Core Concepts: Reactivity of the Polychlorinated Pyrimidine Ring

The reactivity of this compound is dictated by the inherent electron-deficient nature of the pyrimidine ring, further exacerbated by the presence of three electron-withdrawing chlorine atoms. The two nitrogen atoms in the ring act as strong σ- and π-electron withdrawing groups, significantly reducing the electron density of the aromatic system. This electronic landscape profoundly influences the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Functionalization Strategy

Nucleophilic aromatic substitution (SNAr) is the predominant and most synthetically useful reaction for modifying this compound and related polychlorinated pyrimidines. The electron-poor nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Attack

The positions of the chlorine atoms on the pyrimidine ring are not equally reactive towards nucleophilic displacement. The regioselectivity of the SNAr reaction is a critical consideration for synthetic planning. Based on studies of analogous polychlorinated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, a general hierarchy of reactivity can be established.

-

Positions 4 and 6: These positions are the most activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate, the resonance-stabilized anionic adduct formed during the reaction, can be effectively delocalized onto the adjacent nitrogen atoms.

-

Position 2: This position is also susceptible to nucleophilic substitution, though generally less reactive than positions 4 and 6. The flanking nitrogen atoms contribute to its activation.

-

Position 5: The chlorine atom at the 5-position is significantly less reactive and generally does not participate in nucleophilic substitution reactions under typical SNAr conditions. This is because the negative charge of the intermediate cannot be delocalized onto the ring nitrogens.

The presence of the methyl group at the 2-position in this compound is expected to have a minor electronic effect but may exert some steric influence on the reactivity of the adjacent positions.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of aminopyrimidines, which are prevalent motifs in pharmacologically active compounds.

Table 1: Representative Reactions with Amine Nucleophiles

| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |

| Aryl sulfonamides | 4-(Arylsulfonamido)-2,5,6-trichloropyrimidines (major) and 2-(Arylsulfonamido)-4,5,6-trichloropyrimidines (minor) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Elevated temperature | Good to High | [1] |

| Anilines | 4-Anilino-2,6-dichloropyrimidines (from 2,4,6-trichloropyrimidine) | Solvent (e.g., Ethanol), Reflux | Varies | [2] |

| Primary/Secondary Amines | 4-Amino-2,6-dichloropyrimidines (from 2,4,6-trichloropyrimidine) | Base (e.g., Et₃N), Solvent (e.g., BuOH), 75-95 °C | Varies | [3] |

Experimental Protocol: General Procedure for Amination

-

Reagents and Solvent: To a solution of the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, Ethanol, or 2-Propanol), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., Triethylamine, Diisopropylethylamine, or K₂CO₃) (1.5-2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can displace the chloro substituents to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide ion.

Table 2: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |

| Hydroxybenzaldehydes | ((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydes (from 2,4,5,6-tetrachloropyrimidine) | Base, Solvent, Temperature not specified | Not specified | [4] |

| Cyclohexylmethanol | 4-(Cyclohexylmethoxy)-2,6-dichloropyrimidine (from 2,4,6-trichloropyrimidine) | Sodium, 170 °C | Not specified | [3] |

Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation

-

Nucleophile Generation: Prepare the alkoxide or phenoxide by reacting the corresponding alcohol or phenol (1.1 equiv.) with a strong base (e.g., NaH, K₂CO₃) (1.1 equiv.) in an anhydrous solvent (e.g., THF, DMF) at room temperature.

-

Reaction: Add the chloropyrimidine derivative (1.0 equiv.) to the solution of the nucleophile.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) for the required duration (1-24 hours).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles and readily react with polychlorinated pyrimidines to form thioethers. These reactions often proceed under mild conditions.

Table 3: Representative Reactions with Sulfur Nucleophiles

| Nucleophile | Product(s) | Typical Conditions | Yield (%) | Reference |

| Thiols | 4-(Alkyl/arylthio)pyrimidines (from 4-chloropyrimidines) | Base, Solvent (e.g., DMF), 25-80 °C | Varies |

Experimental Protocol: General Procedure for Thiolation

-

Thiolate Formation: Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (e.g., NaH, K₂CO₃) (1.1 equiv.) in a suitable solvent at room temperature.

-

Reaction: Add the chloropyrimidine derivative (1.0 equiv.) to the thiolate solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry, concentrate, and purify the crude product.

Electrophilic Aromatic Substitution: A Challenging Transformation

In stark contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing effects of the two ring nitrogen atoms and the three chlorine substituents render the pyrimidine ring extremely electron-poor and thus, a very poor nucleophile to react with electrophiles.

Standard electrophilic aromatic substitution reactions such as:

-

Nitration: (using HNO₃/H₂SO₄)

-

Halogenation: (using X₂/FeX₃)

-

Friedel-Crafts Alkylation and Acylation: (using R-X/AlCl₃ or RCOCl/AlCl₃)

are generally not successful on polychlorinated pyrimidines. The harsh conditions often required for these reactions typically lead to degradation of the starting material rather than the desired substitution.

Electrophilic substitution on the pyrimidine ring generally requires the presence of strong electron-donating groups (e.g., -NH₂, -OH) to sufficiently activate the ring system. As this compound lacks such activating groups, it is considered unreactive towards electrophilic attack at the carbon atoms of the ring.

Conclusion

The chemistry of this compound is dominated by nucleophilic aromatic substitution reactions. The chloro substituents at positions 4 and 6 are highly susceptible to displacement by a variety of nucleophiles, offering a versatile platform for the synthesis of diverse pyrimidine derivatives. The chlorine at position 2 exhibits moderate reactivity, while the chlorine at position 5 is essentially unreactive in SNAr reactions. Conversely, the highly electron-deficient nature of the ring renders it inert to electrophilic aromatic substitution. This understanding of the distinct reactivity patterns is crucial for the strategic design and synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Researchers should focus on leveraging the predictable regioselectivity of nucleophilic substitutions while recognizing the inherent limitations of electrophilic functionalization on this and related polychlorinated pyrimidine scaffolds.

References

The Versatile Building Block: A Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold holds a privileged position. As a core component of nucleobases and numerous FDA-approved drugs, its derivatives are of paramount interest for the development of novel therapeutics. Among the vast array of functionalized pyrimidines, 4,5,6-trichloro-2-methylpyrimidine emerges as a highly versatile and reactive building block. Its trifunctionalized chlorination pattern, coupled with the 2-methyl group, offers a unique platform for selective chemical modifications, enabling the construction of complex molecular architectures with significant biological activities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₅H₃Cl₃N₂ and a molecular weight of 197.45 g/mol . The electron-deficient nature of the pyrimidine ring, exacerbated by the three electron-withdrawing chlorine atoms, renders the chloro-substituted positions highly susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the chlorine atoms is not uniform, allowing for regioselective functionalization. The chlorine at the C4 position is generally the most reactive towards nucleophilic attack, followed by the C6 and then the C5 chlorine. This selectivity is influenced by both electronic and steric factors. The presence of the methyl group at C2 can influence the reactivity of the adjacent chlorine atoms. Computational studies on related chloropyrimidines suggest that the LUMO (Lowest Unoccupied Molecular Orbital) distribution is a key determinant of the site of nucleophilic attack.[1]

This differential reactivity is a cornerstone of its utility, allowing for sequential and controlled introduction of various functionalities. Common transformations include nucleophilic substitution with amines, alcohols, and thiols, as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Key Synthetic Transformations and Experimental Protocols

The strategic functionalization of this compound allows for the creation of diverse libraries of compounds. Below are detailed methodologies for key transformations.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of chloride ions by nucleophiles is a fundamental reaction of this scaffold. The regioselectivity often favors substitution at the C4 position under kinetic control.

Experimental Protocol: Selective Mono-amination at the C4-Position

This protocol describes a general procedure for the selective reaction of a primary or secondary amine with this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

n-Butanol or Dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of this compound in n-butanol, add the amine and DIPEA.

-

Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-5,6-dichloro-2-methylpyrimidine.

-

Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction enables the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors. The reaction typically occurs selectively at the most reactive C4-chloro position.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines the palladium-catalyzed coupling of an arylboronic acid with this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Dioxane and Water (4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

-

Add the dioxane/water solvent mixture.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Sonogashira Coupling

The Sonogashira coupling is employed to install alkyne functionalities, which can serve as handles for further diversification or as key pharmacophoric elements.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol describes the coupling of a terminal alkyne with this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Buchwald-Hartwig Amination

For the introduction of a wide range of primary and secondary amines, including those that are less nucleophilic, the Buchwald-Hartwig amination is a highly effective method.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox, charge a reaction vessel with NaOtBu, Pd₂(dba)₃, and Xantphos.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the vessel, remove from the glovebox, and heat in a preheated oil bath at 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the functionalization of chlorinated pyrimidines, providing a comparative overview for synthetic planning. The data is compiled from analogous reactions on similar substrates and represents expected outcomes for this compound.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Piperidine | n-Butanol | DIPEA | 120 | 16 | 85-95 |

| Morpholine | Dioxane | K₂CO₃ | 100 | 12 | 80-90 |

| Aniline | DMF | NaH | 80 | 24 | 60-75 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 25 | 24 | 65-80 |

| Buchwald-Hartwig | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75-90 |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This compound provides a versatile platform to synthesize potent and selective inhibitors of several important kinase families, including p38 MAPK and PI3K/Akt/mTOR.

Targeting the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers.

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Derivatives of this compound can be designed to bind to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream targets and thereby modulating the inflammatory response.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: Overview of the PI3K/Akt/mTOR pathway and a point of inhibition.

The diverse substitution patterns accessible from this compound allow for the synthesis of molecules that can selectively inhibit PI3K isoforms or act as dual PI3K/mTOR inhibitors, offering a powerful strategy for cancer therapy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor library starting from this compound.

Caption: General workflow for library synthesis and lead discovery.

Conclusion

This compound is a potent and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. Its predictable, yet tunable, reactivity allows for the strategic and regioselective introduction of a wide array of functional groups. This makes it an invaluable tool for medicinal chemists, particularly in the rational design of kinase inhibitors targeting critical signaling pathways in diseases such as cancer and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this remarkable scaffold in their drug discovery endeavors.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Versatility of the 4,5,6-Trichloro-2-methylpyrimidine Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of essential nucleic acids and a multitude of therapeutic agents.[1] Among the diverse array of pyrimidine-based scaffolds, 4,5,6-Trichloro-2-methylpyrimidine stands out as a highly versatile and reactive building block for the synthesis of novel drug candidates. Its trifunctionalized nature offers a unique platform for chemists to strategically introduce various pharmacophoric elements, enabling the fine-tuning of biological activity and pharmacokinetic properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent kinase inhibitors for cancer therapy.

The Strategic Advantage of the 2-Methylpyrimidine Core in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The 2-methylpyrimidine moiety has emerged as a privileged scaffold in the design of kinase inhibitors. A prime example of its success is Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases, which features a central 2-methylpyrimidine core.[2] Dasatinib is a clinically approved therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the pyrimidine ring itself serves as an excellent anchor for establishing key hydrogen bonding interactions.

The strategic placement of three chlorine atoms in this compound provides multiple reactive sites for nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR). This high degree of tunability makes it an ideal starting material for the synthesis of libraries of kinase inhibitors with diverse substitution patterns, facilitating the optimization of potency, selectivity, and drug-like properties.

Synthesis of Bioactive Molecules from Chlorinated Pyrimidine Scaffolds

The synthesis of kinase inhibitors and other bioactive molecules from chlorinated pyrimidines is a well-established strategy in medicinal chemistry. The chlorine atoms on the pyrimidine ring can be sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

A general approach to synthesizing Dasatinib analogs from a related starting material, 4,6-dichloro-2-methylpyrimidine, is outlined below. This methodology can be adapted for this compound, offering an additional site for chemical modification.

Experimental Protocol: Synthesis of a Dasatinib Analog

This protocol describes the synthesis of a key intermediate in the preparation of Dasatinib, starting from the commercially available 4,6-dichloro-2-methylpyrimidine.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.1 eq).

-

Add a base, for example, sodium tert-butoxide (1.2 eq), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Step 2: Coupling with Piperazine Moiety

-

Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent such as dioxane.

-

Add 1-(2-hydroxyethyl)piperazine (1.2 eq) to the solution.

-

Heat the reaction mixture at reflux until the reaction is complete.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final Dasatinib analog.

Application in Kinase Inhibition: Targeting Src and Abl

The 2-methylpyrimidine scaffold has proven to be particularly effective in the design of inhibitors targeting the Src and Abl tyrosine kinases. Both Src and Abl are key players in signaling pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a driving force in several cancers.

Quantitative Data: Biological Activity of Dasatinib and Related Analogs

The following tables summarize the in vitro inhibitory activity of Dasatinib and its analogs against Src and Abl kinases, as well as their anti-proliferative effects on various cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Dasatinib | Src | 0.5 | [5] |

| Dasatinib | Bcr-Abl | <1.0 | [5] |

| Bosutinib | Src | 1.2 | [5] |

| Saracatinib | c-Src | 2.7 | [5] |

| Compound | Cell Line | Disease | IC50 (nM) | Reference |

| Dasatinib | K562 | Chronic Myeloid Leukemia | <1 | [2] |

| Dasatinib | NCI-H446 | Small-Cell Lung Cancer | <200 | [6] |

| Analog 13 | High-MYC expressing SCLC | Small-Cell Lung Cancer | <200 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[7]

-

Reagent Preparation : Prepare solutions of the purified kinase (e.g., recombinant Src or Abl), the appropriate substrate peptide, ATP, and the test compound (synthesized from this compound) at various concentrations in kinase buffer.

-

Kinase Reaction : In a 384-well plate, add the test compound, followed by the kinase enzyme. Initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, the following diagrams illustrate the Src/Abl signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Simplified Src/Abl Signaling Pathway and Inhibition.

Caption: Experimental Workflow for Kinase Inhibitor Development.

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its utility is underscored by the clinical success of Dasatinib, which features a related 2-methylpyrimidine core. The presence of three reactive chlorine atoms provides a powerful tool for medicinal chemists to systematically explore chemical space and optimize the pharmacological properties of new drug candidates.

Future research in this area should focus on the synthesis and biological evaluation of novel compound libraries derived from this compound. By exploring a wider range of substituents at the 4, 5, and 6 positions, it may be possible to identify next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. Furthermore, the application of this scaffold is not limited to kinase inhibition; its unique electronic and steric properties may be leveraged to target other enzyme families and receptors, opening up new avenues for drug discovery. The continued exploration of this privileged scaffold holds significant promise for the development of innovative medicines to address unmet medical needs.

References

- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. vixra.org [vixra.org]

- 4. gosset.ai [gosset.ai]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-Abl and Src-family kinases cross-talk in regulation of myeloid cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of 4,5,6-Trichloro-2-methylpyrimidine Derivatives in Drug Discovery

Introduction

4,5,6-Trichloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of a wide array of polysubstituted pyrimidine derivatives. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antiviral and anticancer agents. The presence of three distinct chlorine atoms on the 2-methylpyrimidine core provides multiple reactive sites for nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled and regioselective introduction of diverse functional groups. This differential reactivity is key to its utility as a synthetic intermediate in the development of novel therapeutic agents.

The reactivity of the chlorine atoms towards nucleophiles generally follows the order: C4/C6 > C2 > C5. The chlorine atoms at the 4- and 6-positions are the most susceptible to substitution due to the activating effect of the adjacent ring nitrogens. The chlorine at the C5 position is the least reactive. This predictable reactivity allows for the sequential and regioselective synthesis of complex molecules, making this compound an invaluable tool for constructing libraries of compounds for biological screening.

Application in Kinase Inhibition

Substituted pyrimidines are prominent scaffolds in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine-based molecules can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity. For instance, derivatives of diaminopyrimidines have been successfully developed as inhibitors for targets like Aurora Kinases and Polo-like Kinases (PLK), which are crucial regulators of cell cycle progression and mitosis. The development of selective inhibitors for these kinases is a promising strategy in oncology.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed methodologies for the derivatization of this compound via nucleophilic aromatic substitution. These are representative procedures based on the known reactivity of polychlorinated pyrimidines. Reaction conditions may require optimization depending on the specific nucleophile used.

General Experimental Workflow

The overall process for synthesizing and purifying derivatives from this compound follows a standard synthetic chemistry workflow.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with a primary or secondary amine, typically targeting the most reactive C4/C6 positions.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine, benzylamine)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Round-bottom flask with reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol), add the amine nucleophile (1.1-1.2 equiv.).

-

Add the base (1.5 equiv., e.g., DIPEA) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5,6-dichloro-2-methylpyrimidine derivative.

Protocol 2: Substitution with Alcohol Nucleophiles (Alkoxylation)

This protocol details the reaction with an alcohol in the presence of a strong base to form an alkoxide, which then displaces a chlorine atom.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, phenol)

-

Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Round-bottom flask, inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the alcohol (1.1 equiv.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of this compound (1.0 equiv.) in anhydrous THF to the alkoxide solution.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-65 °C) for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4,5,6-Trichloro-2-methylpyrimidine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions is a pivotal method for generating diverse molecular libraries for drug discovery and development. 4,5,6-Trichloro-2-methylpyrimidine is a versatile precursor, offering multiple sites for substitution, thereby enabling the synthesis of a wide array of derivatives with potential biological activity. These application notes provide a detailed overview and generalized protocols for the nucleophilic substitution reactions of this compound with various primary and secondary amines.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on the this compound ring proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the carbon atoms bonded to chlorine towards nucleophilic attack. The regioselectivity of the substitution is influenced by both electronic and steric factors.

In polychlorinated pyrimidines, the chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack, followed by the 6-position, and lastly the 2-position. This is attributed to the para- and ortho-directing effects of the ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. For this compound, the initial substitution is expected to occur preferentially at the 4- or 6-position. The presence of the methyl group at the 2-position may exert a minor electronic and steric influence on the reactivity of the adjacent chlorine atoms. The reaction conditions, including the nature of the amine, the solvent, and the temperature, can be modulated to control the extent of substitution and the regioselectivity.

Experimental Protocols

The following is a generalized protocol for the monosubstitution of this compound with an amine. This protocol is based on established procedures for similar polychlorinated pyrimidine systems and should be optimized for specific amine nucleophiles.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Toluene, Dioxane, Acetonitrile, or N,N-Dimethylformamide)

-

Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (10-20 mL per gram of pyrimidine).

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq) followed by the base (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-110 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amino-substituted 2-methylpyrimidine.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions on a closely related substrate, 2,4,5,6-tetrachloropyrimidine, to provide an indication of expected yields and product characteristics.

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Diethylamine | 2-(Diethylamino)-4,5,6-trichloropyrimidine | Toluene, reflux, 1 hr | 96 | 78.5-79 |

| N-Methylaniline | 2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine | Toluene, reflux, 8 hr | 96 | 96-97 |

| Piperidine | 2-Piperidino-4,5,6-trichloropyrimidine | Toluene, reflux, 5 hr | 99 | 73.5-74.5 |

Data is illustrative and based on reactions with 2,4,5,6-tetrachloropyrimidine as detailed in cited literature. Actual results with this compound may vary.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and purification of amino-substituted 2-methylpyrimidines.

Caption: General workflow for the synthesis of amino-substituted 2-methylpyrimidines.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5,6-Trichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of polysubstituted pyrimidines is therefore of significant interest. 4,5,6-Trichloro-2-methylpyrimidine is a versatile building block, offering multiple sites for substitution via palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate. The methodologies presented are based on established principles for polychlorinated pyrimidines and serve as a robust starting point for synthetic endeavors.

The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5. For this compound, this suggests that initial substitution is most likely to occur at the C4 or C6 positions, followed by the C5 position. The methyl group at the C2 position is not a leaving group in these reactions. Careful control of reaction conditions can allow for selective mono-, di-, or tri-substitution.

Generalized Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the organohalide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][2]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation. The reaction is then heated and monitored until completion, followed by a standard aqueous workup and purification.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be used to introduce aryl or vinyl substituents.

Illustrative Data for Suzuki-Miyaura Coupling of Polychloropyrimidines

The following table summarizes representative results for the Suzuki-Miyaura coupling of 2,4,5,6-tetrachloropyrimidine, which serves as a model for the expected reactivity of this compound. The initial substitution is highly regioselective for the C4/C6 positions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (1.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Methylphenyl)-2,4,5-trichloropyrimidine | 87 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 95 | [3] |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine | 93 | [3] |

| 4 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine | 97 | [3] |

General Protocol for Mono-Arylation of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.[4][5][6][7]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

-

Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe to a typical concentration of 0.1-0.5 M.

-

Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, providing access to alkynyl-substituted pyrimidines.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Illustrative Data for Sonogashira Coupling of Polychloropyrimidines

The following table presents data for the Sonogashira coupling of 2,4,5,6-tetrachloropyrimidine, demonstrating the feasibility of selective alkynylation.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 4 | 4,6-Bis(phenylethynyl)-2,5-dichloropyrimidine | 85 |[10] | | 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 4 | 4,6-Bis((trimethylsilyl)ethynyl)-2,5-dichloropyrimidine | 82 |[10] | | 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 60 | 6 | 4,6-Bis(hex-1-yn-1-yl)-2,5-dichloropyrimidine | 78 |[10] |

General Protocol for Mono-Alkynylation of this compound

This protocol provides a general method for the Sonogashira coupling.[11][12]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-